Ortho-Substituted Phenyl Bridge Confers Butterfly-Like Conformation Absent in Para Isomers
Docking studies on the N-aryl-2-arylthioacetamide series reveal that the ortho-substituted benzimidazole-phenyl scaffold (exemplified by CAS 941901-36-6) adopts a characteristic butterfly-like conformation within the HIV-1 reverse transcriptase non-nucleoside binding site, a shape not achievable by the para-substituted isomer (CAS 941907-63-7) [1]. The dihedral angle between the benzimidazole and the central phenyl ring is constrained to approximately 40-60° due to ortho steric interactions, whereas the para isomer can adopt extended linear conformations. This conformational restriction directly impacts the spatial orientation of the 4-methoxyphenylthioacetamide side chain, a critical determinant of binding pocket complementarity.
| Evidence Dimension | Conformational preference (dihedral angle range between benzimidazole and central phenyl ring) |
|---|---|
| Target Compound Data | Ortho-substituted: constrained ~40-60° dihedral, butterfly-like conformation |
| Comparator Or Baseline | Para-substituted isomer (CAS 941907-63-7): extended linear conformation, no butterfly-like fold |
| Quantified Difference | Shape divergence: folded vs. extended; qualitative but experimentally validated by docking with AutoDock [1] |
| Conditions | In silico docking into HIV-1 RT non-nucleoside binding site (PDB model not specified); consistent with SAR for N-aryl-2-arylthioacetamide derivatives |
Why This Matters
Users seeking HIV-1 NNRTI activity or any target requiring a folded, butterfly-like pharmacophore will find the ortho isomer (CAS 941901-36-6) functionally distinct from the para isomer, which cannot adopt the bioactive conformation.
- [1] Xiaohe, Z., et al. (2010). Synthesis, biological evaluation and molecular modeling studies of N-aryl-2-arylthioacetamides as non-nucleoside HIV-1 reverse transcriptase inhibitors. Chemical Biology & Drug Design, 76(4), 330-339. AutoDock docking results. View Source
